molecular formula C14H10BrClFNO B5727945 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide

2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B5727945
M. Wt: 342.59 g/mol
InChI Key: HMAPJXJBIGBLEH-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, also known as BCF, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BCF is a member of the acetamide family and is a white crystalline solid with a molecular weight of 367.69 g/mol. In

Scientific Research Applications

2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has been used as a tool compound to study the mechanism of action of certain receptors and enzymes. In materials science, 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has been explored as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. Studies have shown that 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has also been shown to modulate the activity of certain G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide are diverse and depend on the specific target and dose. Studies have shown that 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide can inhibit the production of prostaglandins, which are involved in inflammation and pain. 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has also been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior. Additionally, 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide is also readily available from commercial suppliers, making it easily accessible for researchers. However, one of the limitations of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide is not fully understood, which may complicate the interpretation of results.

Future Directions

For research on 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide include the development of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide derivatives with improved potency and selectivity, exploration of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide as a building block for novel materials, and further studies on its mechanism of action and therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide is a multi-step process that involves the reaction of 4-bromobenzoyl chloride with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product, 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClFNO/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-13(17)12(16)8-11/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAPJXJBIGBLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide

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